Nodularin

Catalog No.
S649706
CAS No.
118399-22-7
M.F
C41H60N8O10
M. Wt
825.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nodularin

CAS Number

118399-22-7

Product Name

Nodularin

IUPAC Name

(2Z,5R,6S,9S,12S,13S,16R)-9-[3-(diaminomethylideneamino)propyl]-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid

Molecular Formula

C41H60N8O10

Molecular Weight

825.0 g/mol

InChI

InChI=1S/C41H60N8O10/c1-8-31-38(54)48-34(40(57)58)26(5)36(52)46-29(15-12-20-44-41(42)43)37(53)45-28(25(4)35(51)47-30(39(55)56)18-19-33(50)49(31)6)17-16-23(2)21-24(3)32(59-7)22-27-13-10-9-11-14-27/h8-11,13-14,16-17,21,24-26,28-30,32,34H,12,15,18-20,22H2,1-7H3,(H,45,53)(H,46,52)(H,47,51)(H,48,54)(H,55,56)(H,57,58)(H4,42,43,44)/b17-16+,23-21+,31-8-/t24-,25-,26-,28-,29-,30+,32-,34+/m0/s1

InChI Key

IXBQSRWSVIBXNC-HSKGSTCASA-N

SMILES

Array

solubility

2 mg/mL in methanol

Synonyms

Cyclo[(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoyl-D-γ-glutamyl-(2Z)-2-(methylamino)-2-butenoyl-(3S)-3-methyl-D-β-aspartyl-L-arginyl]; Cyclo[(Z)-2,3-didehydro-N-methyl-2-aminobutanoyl-erythro-3-methyl-D-β-aspartyl-L

Canonical SMILES

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O

Isomeric SMILES

C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O

The exact mass of the compound Nodularin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2 mg/ml in methanol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. It belongs to the ontological category of ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Substituting high-purity Nodularin (CAS 118399-22-7) with its closest structural analog, Microcystin-LR, or with crude cyanobacterial extracts introduces critical experimental and analytical variables. Although both are potent protein phosphatase inhibitors, their structural differences (pentapeptide vs. heptapeptide) and binding mechanisms (noncovalent vs. covalent) can alter assay kinetics and cellular responses. Crude extracts are unsuitable for quantitative work as they contain a mixture of unknown toxin variants and other metabolites, compromising dose-response accuracy and reproducibility. For applications requiring a defined molecular entity for precise biochemical inhibition or for use as a certified analytical standard, substitution with less-defined materials is scientifically invalid.

Potent Nanomolar Inhibition of Protein Phosphatase 2A, Comparable to Microcystin

Nodularin demonstrates potent inhibition of protein phosphatase 2A (PP2A) with an IC50 value of approximately 0.1 nM. This level of potency is comparable to that of Microcystin-LR, another widely used cyanotoxin inhibitor. In contrast, the structurally distinct inhibitor Okadaic Acid is significantly less potent against protein phosphatase 1 (PP1), making Nodularin a relevant tool for studies where potent inhibition of both PP1 and PP2A is required.

Evidence DimensionProtein Phosphatase 2A Inhibition (IC50)
Target Compound Data~0.1 nM
Comparator Or BaselineMicrocystin-LR (~0.1 nM); Okadaic Acid (0.07 nM for PP2A, 3.4 nM for PP1)
Quantified DifferenceComparable potency to Microcystin-LR; Okadaic Acid is >30-fold less potent against PP1
ConditionsIn vitro enzyme inhibition assay with purified catalytic subunits.

For researchers needing potent, simultaneous inhibition of both PP1 and PP2A, Nodularin provides efficacy comparable to Microcystin-LR, a critical performance benchmark.

Superior Biodegradation Resistance Compared to Microcystins in Environmental Samples

In a 21-day study using non-sterile seawater, the concentration of Nodularin remained above 70% of its initial value, while Microcystin-LR and -RR degraded more rapidly, falling to approximately 60% of their initial concentrations. This suggests Nodularin is more resistant to microbial degradation than the two common microcystin variants under these conditions.

Evidence DimensionRemaining concentration after 21 days in non-sterile seawater
Target Compound Data>70%
Comparator Or BaselineMicrocystin-LR (~60%), Microcystin-RR (~60%)
Quantified Difference~10% higher persistence than Microcystin-LR and -RR over 21 days
ConditionsIncubation in non-sterile seawater from the Gulf of Gdansk at 17 ± 1°C with constant illumination.

For long-term studies in environmental matrices or for developing analytical standards, Nodularin's greater stability ensures more reliable and consistent concentrations over time compared to Microcystin-LR.

Essential Purity for Reproducible Cellular Assays and Analytical Standardization

The use of a high-purity, certified Nodularin standard (CAS 118399-22-7) is a prerequisite for validated analytical methods such as EPA Method 544 for drinking water analysis. Unlike crude extracts, a pure standard provides a known concentration, enabling accurate instrument calibration, determination of limits of quantitation (LOQs), and reproducible dose-response curves in toxicological studies. Crude extracts, containing unknown quantities of other toxin variants and metabolites, cannot be used for these applications.

Evidence DimensionSuitability as an analytical calibration standard
Target Compound DataEnables accurate quantitation with defined concentration and purity (e.g., for LC-MS/MS calibration curves)
Comparator Or BaselineCrude Cyanobacterial Extract (unsuitable; unknown composition and concentration)
Quantified DifferenceQualitatively absolute: enables quantitative analysis, whereas crude extracts do not.
ConditionsQuantitative analytical methods (e.g., LC-MS/MS) and in vitro/in vivo dose-response experiments.

Procurement of this specific, high-purity compound is non-negotiable for any laboratory performing regulatory compliance testing, developing quantitative assays, or needing experimentally reproducible results.

Analytical Reference Standard for Environmental and Water Safety Testing

Based on its requirement in validated protocols like EPA Method 544, this compound is the correct choice for laboratories developing or running LC-MS/MS methods to quantify Nodularin in drinking or recreational waters. Its defined purity and concentration are essential for creating accurate calibration curves for regulatory compliance and public health monitoring.

Quantitative Probe for Protein Phosphatase Inhibition Assays

Given its potent, nanomolar-range inhibition of PP1 and PP2A, high-purity Nodularin serves as a reliable positive control and mechanistic probe in high-throughput screening and biochemical assays designed to discover new phosphatase modulators or to study cellular signaling pathways.

Mechanistic Toxicology and Carcinogenesis Research

To specifically investigate the cellular and molecular mechanisms of Nodularin-induced hepatotoxicity and tumor promotion, researchers must use the purified toxin. This eliminates confounding variables from other metabolites found in crude extracts, ensuring that observed effects on pathways like protein hyperphosphorylation are directly attributable to Nodularin.

XLogP3

1.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

824.44324014 Da

Monoisotopic Mass

824.44324014 Da

Heavy Atom Count

59

Decomposition

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide.

Appearance

Assay:≥95%A clear film

UNII

0979BIK2QU

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H310+H330 (100%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Direct addition of nodularin to B6C3F1 mouse splenocyte cultures produced a concentration-dependent inhibition of the lymphoproliferative response to concanavalin A stimulation. Nodularin inhibited PMA plus ionomycin (Io)-induced IL-2 mRNA expression in murine splenocytes and thymocytes as determined by quantitative/competitive RT-PCR. To further characterize the mechanism for the transcriptional regulation of IL-2, the binding activity of transcription factors, NF-AT, AP-1, NF-kappaB, and Oct, was evaluated by electrophoretic mobility shift assays in mouse splenocytes. Nodularin reduced the NF-AT binding activity in PMA/Io-induced splenocytes, but no significant effect was observed on AP-1, NF-kappaB, or Oct binding activity. Nodularin also inhibited IL-4 mRNA expression in PMA/Io-stimulated murine splenocytes. These results suggest that T lymphocyte is a possible cellular target of nodularin, and the inhibitory effect of nodularin on T-cell specific transcription factor NF-AT induces T-cell dysfunction, which leads to a diminution in IL-2 and IL-4 gene transcription.
Treatment of three microcystin (MC) isotypes, MC-LR, MC-YR and nodularin, on B6C3F1 mouse splenocytes produced dose-dependent inhibition of in vitro polyclonal antibody response and lymphoproliferation to LPS. ConA-induced lymphoproliferative response was decreased by MC-YR and nodularin, but no significant effect was observed in the MC-LR treatment. Intraperitoneal administration of nodularin into B6C3F1 mice decreased humoral immune responses to sheep red blood cell (sRBC), and the inhibitory effect became severe when hepatic uptake of nodularin was blocked by rifampicin. Each MC 1 uM suppressed phorbol 12-myristate 13-acetate (PMA) plus ionomycin-induced IL-2 mRNA expression in splenocytes and thymocytes, but not in EL-4 mouse thymoma cells. To further characterize the mechanism for the reduced IL-2 mRNA level, IL-2 mRNA stability was measured using RT-PCR. Deprivation of PMA/ionomycin stimuli from activated splenocytes and blockade of new transcription resulted in destabilization of IL-2 mRNA, which was accelerated by MC treatment. These results demonstrated that MC down-regulated lymphocyte functions and the immunosuppression was mediated, at least in part, through decreased IL-2 mRNA stability.
Okadaic acid is functionally a potent tumor promoter working through inhibition of protein phosphatases 1 and 2A (PP1 and PP2A), resulting in sustained phosphorylation of proteins in cells. The mechanism of tumor promotion with okadaic acid is thus completely different from that of the classic tumor promoter phorbol ester. Other potent inhibitors of PP1 and PP2A - such as dinophysistoxin-1, calyculins A-H, microcystin-LR and its derivatives, and nodularin - were isolated from marine organisms, and their structural features including the crystal structure of the PP1-inhibitor complex, tumor promoting activities, and biochemical and biological effects, are reviewed. The compounds induced tumor promoting activity in three different organs, including mouse skin, rat glandular stomach and rat liver, initiated with three different carcinogens. The results indicate that inhibition of PP1 and PP2A is a general mechanism of tumor promotion applicable to various organs...
A common mechanism in the toxicity of microcystins and nodularin is the specific inhibition of Ser/Thr protein phosphatases 1 and 2A at picomolar concentrations in the cytoplasm and the nucleus in vitro. This inhibition results in hyperphosphorylation of intracellular proteins, which is shown by the rapid disaggregation of intermediate filaments (cytokeratins) that form the cellular scaffold in human and rodent hepatocytes. Microfilaments become detached from the cytoplasmic membrane, which results in cell cytoskeletal deformation and bleb formation. Cell lysis and apoptosis follow, depending on the dose. Death results from dissolution of the liver structure and intrahepatic pooling of blood, which lead to overall haemorrhagic shock. Doses that are not immediately lethal can result in death from liver failure in large animals and humans several months after the initial exposure to microcystin.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

118399-22-7

Absorption Distribution and Excretion

... Nodularin was labeled with radioactive isotope (125)I and then was given to mice via oral, intraperitoneal and intravenous administration. The distribution of nodularin in target organs and the cellular location of nodularin were studied by radioisotope and autoradiography techniques. ... Nodularin was mainly distributed in the kidney and liver in mice. Further autoradiography study indicated that nodularin was distributed in the renal cell nuclei and liver cell nuclei...

Metabolism Metabolites

The toxicity and metabolism of the cyanobacterial toxins microcystin-LR (MCLR), Dhb-microcystin-HtyR and nodularin were investigated in the cysts, nauplii and adults of the brine shrimp Artemia salina. The presence of the phase II detoxication system glutathione S-transferase (sGST) in these stages was shown using different substrates. Exposure of adult A. salina to the toxins led to an elevation of GST activity in vivo. All three toxins were conjugated to glutathione via GST, which has been shown as an initial step of microcystin and nodularin detoxication.
Microcystins are extremely stable and resist common chemical breakdown such as hydrolysis or oxidation under conditions found in most natural water bodies. These toxins can break down slowly at high temperature (40 °C or 104 o F ) at either very low (<1) or high (>9) pH. The half-life, the time it takes for one-half of the toxin to degrade, at pH 1 and 40 oC is 3 weeks; at typical ambient conditions half-life is 10 weeks.

Wikipedia

Nodularin

General Manufacturing Information

Nodularin is a cyclic pentapeptide hepatotoxin produced by the cyanobacterium Nodularia spumigena, which occurs regularly in the Baltic Sea during the summer season. Nodularia blooms have caused several animal kills in the Baltic Sea area, and nodularin has been found in mussels and fish caught from the northern Baltic Sea in 1996 to 2002.
Nodularin is produced by field and laboratory-cultured Nodularia spumigena
Potent inhibitor of protein phosphatases types 1 and 2A. Tumor promoter in experimental animal model.
Drinking water disinfection by chlorine is known to reduce concentration of microcystin, but compounds formed (dihydroxy-microcystin, monochloro-hydroxy-microcystin, monochloro-microcystin, monochloro-dihydroxy-microcystin, dichloro-dihydroxy-microcystin and trichloro-hydroxy-microcystin) are rarely considered. In this work the chlorination of microcystin-LR has been studied by monitoring reactants consumption and reaction products using the linear trap quad-Orbitrap (LTQ-Orbitrap) technology. Microcystin-LR was totally transformed within 2 min, meanwhile chlorine was consumed until 30 min with a rate of 12 M/M of toxin. Four new by-products of microcystin-LR were identified as well as their isomers: monochloro-microcystin, monochloro-dihydroxy-microcystin, dichloro-dihydroxy-microcystin and trichloro-hydroxy-microcystin. In addition, four new isomers were also observed, corresponding to the dihydroxy-microcystin already known. Besides, another compound previously observed was identified as monochloro-hydroxy-microcystin.
The hepatotoxins are produced by various species within the genera Microcystis, Anabaena, Oscillatoria, Nodularia, Nostoc, Cylindrospermopsis, and Umezakia, although not all strains do so. Most hepatotoxins (all cyclic heptapeptides) are microcystins. At least 50 congeners of microcystins are known, and several of these may be produced during a bloom. The chemical structure of microcystins includes two variable amino acids and an unusual aromatic amino acid, ADDA (3-amino-9- methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), containing a substituted phenyldecadienoic acid. Different microcystins have different lipophilicities and polarities, which could affect their toxicity. ... Microcystis and Anabaena blooms occur widely in the temperate regions of the world. In general, 50-75% of bloom isolates can produce toxins, often with more than one toxin being present. Toxic and non-toxic blooms of the same species can be found together.

Analytic Laboratory Methods

The cyanobacteria toxins anatoxin-a, microcystin-LR, microcystin-RR, microcystin-YR, and nodularin were separated in less than 30 min on several 1 mm x 15 cm reversed-phase liquid chromatography (LC) columns, and their electrospray mass spectra were measured using injections of 50 ng or less with a benchtop time-of-flight (TOF) mass spectrometer. ... This technique has the potential of providing a relatively simple and reasonable-cost sample preparation and LC/MS method that provides the sensitivity, selectivity, reliability, and information content needed for source and drinking water occurrence and human exposure studies.
Surface-enhanced laser desorption ionization mass spectrometry (SELDI-TOFMS) was used /for/ determination and identification of the cyanobacterial (blue-green algae) toxins: microcystin and nodularin. The technique, combining chromatography and MS, enables microcystin/nodularin capture, purification, analysis, and processing from complex biological mixtures directly onto a hydrophobic chip. ... Microcystins and nodularin were analyzed for fM sensitivity (about 2.5 pg microcystin-LR in 2 uL water). Samples of blood sera and liver tissue were spiked with microcystin-LR and analyzed. The detection limit was 1 ng in 2 uL blood sera solution...
A new tool to detect and identify hepatotoxin-producing cyanobacteria of the genera Anabaena, Microcystis, Planktothrix, Nostoc and Nodularia /was developed/. Genus-specific probe pairs were designed for the detection of the microcystin (mcyE) and nodularin synthetase genes (ndaF) of these five genera to be used with a DNA-chip. The method couples a ligation detection reaction, in which the polymerase chain reaction (PCR)-amplified mcyE/ndaF genes are recognized by the probe pairs, with a hybridization on a universal microarray. All the probe pairs specifically detected the corresponding mcyE/ndaF gene sequences when DNA from the microcystin- or nodularin-producing cyanobacterial strains were used as template in the PCR. Furthermore, the strict specificity of detection enabled identification of the potential hepatotoxin producers. Detection of the genes was very sensitive; only 1-5 fM of the PCR product were needed to produce signal intensities that exceeded the set background threshold level. The genus-specific probe pairs also reliably detected potential microcystin producers in DNA extracted from six lake and four brackish water samples...
Various analytical methods have been reported for the detection of /microcystin LR and nodularin/ ... and these are mainly based on liquid chromatography combined with mass spectrometric techniques. Here, ...a new approach /is/ based on the direct coupling of high-performance thin-layer chromatography (HPTLC) with infrared matrix-assisted laser desorption/ionization orthogonal time-of-flight mass spectrometry (IR-MALDI-o-TOF MS) using the liquid matrix glycerol. The analysis of the cyclopeptides involves the application of three complementary methods: (i) HPTLC separation of microcystin LR and nodularin, (ii) their detection and quantification by UV spectroscopy at lambda = 232 nm, and (iii) direct identification of separated analytes on the HPTLC plate by IR-MALDI-o-TOF MS. ... The limits of detection were 5 ng for UV spectroscopy and 3 ng for mass spectrometric analysis of individual peptides. This novel protocol greatly improves the sensitive determination of toxins from pathogenic cyanobacteria in complex water samples...
For more Analytic Laboratory Methods (Complete) data for Nodularin (6 total), please visit the HSDB record page.

Storage Conditions

Keep tightly closed. Store at 2-8 °C.

Interactions

Nodularin and microcystin-LR are cyanobacterial toxins and environmental hazards. Nodularin inhibits protein phosphatases 1 and 2A with the same potency as does microcystin-LR, which has recently been identified as a potent tumor promoter in rat liver. ... A two-stage carcinogenesis experiment in /male F344/ rat liver initiated with diethylnitrosamine and without partial hepatectomy revealed that nodularin stimulated glutathione S-transferase placental form-positive foci in rat liver more effectively than did microcystin-LR, and that nodularin alone induced glutathione S-transferase placental form-positive foci as well as did diethylnitrosamine alone. Thus, nodularin itself is a new liver carcinogen, and microcystin-LR is a tumor promoter rather than a carcinogen. Nodularin induced hyperphosphorylation of cytokeratin peptides 8 and 18 in primary cultured rat hepatocytes 20% more effectively than did microcystin-LR, suggesting that nodularin penetrates more easily into the hepatocytes than does microcystin-LR. Nodularin up-regulated induction of c-jun, jun-B,jun-D,c-fos,fos-B, and fra-1 mRNA transcripts in rat liver after i.p. administration, and the accumulation of the mRNA transcripts was sustained for over 9 hr after treatment. The environmental hazards of cyanobacterial toxins are discussed in relation to human primary liver cancer in Qidong county in the People's Republic of China...
... The effect of nodularin (1, 5, and 10 ug/kg bw) and melatonin (5, 10, and 15 mg/kg bw) administration on the activity of superoxide dismutase (SOD), catalase (CAT) and glutathione peroxidase (GSH-Px) /were examined/ in mouse liver. Intraperitoneal treatment of mice with nodularin per 7 days decreased the activities of all estimated enzymes in a dose-dependent manner. Intraperitoneal treatment of animals with melatonin per 7 days increased the activities of SOD, CAT, and GSH-Px and this effect was concentration-dependent. Co-treatment (nodularin 5 ug/kg bw + melatonin 5, 10, and 15 mg/kg bw per 7 days) and post-treatment with melatonin (nodularin 5 ug/kg body weight per 7 days + melatonin 5, 10, and 15 mg/kg bw per next 7 days) increased the activities of SOD, CAT, and GSH-Px in comparison to the nodularin group. No significant differences from the nodularin group were noted in the group after pre-treatment with melatonin. In conclusion, these findings suggest that oxidative damage may be involved in the toxicity of nodularin. Moreover, co-treatment and post-treatment with 10 and 15 mg/kg bw of melatonin may protect against nodularin-induced oxidative stress. There was no protective effect of pre-treatment with melatonin.

Dates

Last modified: 04-14-2024
Rinehart, Kenneth L; Harada, Kenichi; Namikoshi, Michio; Chen, Choryu; Harvis, Carl A; Munro, Murray HG; Blunt, John W; Mulligan, Paul E; Beasley, Val R; others; Nodularin, microcystin, and the configuration of Adda, Journal of the American Chemical Society, 11025, 8557-8558. DOI:10.1021/ja00233a049

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